Isopropoxybenzene

Descripción

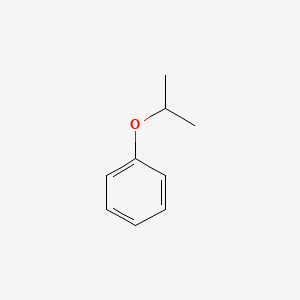

Isopropoxybenzene (C₉H₁₂O, CAS 2741-16-4) is an aromatic ether characterized by an isopropoxy (-OCH(CH₃)₂) substituent attached to a benzene ring . It is a key structural component of flutolanil (N-[3-(isopropyloxy)phenyl]-2-(trifluoromethyl)benzamide), a potent fungicide targeting Ascaris suum quinol-fumarate reductase (QFR) with an IC₅₀ of 0.058 μM . The compound’s hydrophobic isopropoxy group facilitates interactions with enzyme binding pockets, particularly through C–H…π interactions with tryptophan residues in parasitic mitochondria . Its metabolism in rat liver microsomes involves hydroxylation on the benzene ring, yielding metabolites such as hydroxylated this compound derivatives .

Propiedades

IUPAC Name |

propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNMJJNWXVKJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181834 | |

| Record name | Isopropyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-16-4 | |

| Record name | (1-Methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination and Substitution of Isopropoxybenzene Derivatives

Synthetic Route:

One prevalent method involves the bromination of substituted benzene derivatives, such as 2-fluoro-1-isopropoxybenzene, to yield brominated intermediates like 4-bromo-2-fluoro-1-isopropoxybenzene. This process typically employs bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride, under low-temperature conditions to enhance selectivity and control reactivity.

- Reagents: Bromine or NBS

- Catalyst: Fe or AlCl₃

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

Reaction Scheme:

$$

\text{this compound derivative} + \text{Br}_2 \rightarrow \text{Brominated derivative}

$$

Research Findings:

This method is effective for regioselective bromination, offering high yields (up to 85%) and is scalable for industrial applications. The reaction's selectivity is influenced by the electron-donating nature of the isopropoxy group, which directs electrophilic substitution to the ortho and para positions.

Oxidation of Isopropylbenzene to Form this compound

Oxidative Pathway:

A notable approach involves the oxidation of isopropylbenzene (cumene) to generate this compound via controlled oxidation processes that convert the alkyl side chain into an aromatic ether.

- Reactants: Cumene or isopropylbenzene

- Oxidants: Oxygen, air, or specific oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

- Conditions: Mild temperature (50-80°C), atmospheric pressure

| Parameter | Typical Range |

|---|---|

| Temperature | 50-80°C |

| Oxidant | O₂ or air |

| Solvent | None or inert solvents like acetic acid |

Research Data:

Studies show that oxidation under these conditions yields phenolic and ether derivatives with selectivity depending on the oxidant and reaction time. For example, oxidation of cumene with KMnO₄ can produce cumyl hydroperoxide, which can be further processed to obtain this compound via subsequent reduction or rearrangement steps.

Alkylation and Coupling Reactions

Alkylation of Phenols:

The synthesis of this compound can also be achieved through alkylation of phenol derivatives using isopropyl halides or alcohols under acidic or basic conditions.

- Reagents: Isopropyl chloride or isopropanol

- Catalyst: Acidic catalysts (e.g., sulfuric acid) or bases (e.g., potassium tert-butoxide)

- Solvent: Acetone or ethanol

Reaction Scheme:

$$

\text{Phenol} + \text{Isopropyl halide} \rightarrow \text{this compound}

$$

Research Findings:

Alkylation reactions are efficient for synthesizing isopropoxy derivatives with yields exceeding 70%. The process can be optimized by controlling temperature and reagent molar ratios.

- Suzuki-Miyaura coupling utilizing halogenated benzene derivatives (e.g., 4-bromo- or 3-iodo-isopropoxybenzene) with boronic acids catalyzed by palladium complexes enables the formation of more complex aromatic ethers.

Industrial-Scale Synthesis

Continuous Flow Processes:

For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. These systems facilitate precise regulation of temperature, reagent addition, and reaction time, leading to consistent quality.

Typical Industrial Conditions:

- Reagents: Aromatic halides, oxidants, or alkylating agents

- Catalysts: Transition metal complexes

- Process Parameters: Elevated pressure and temperature tailored to reaction kinetics

- Improved safety

- Higher throughput

- Better control over reaction parameters

Análisis De Reacciones Químicas

Isopropoxybenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding phenolic compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of this compound typically yields nitrothis compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Isopropoxybenzene is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role enhances the efficacy and stability of drugs. Notably, derivatives such as isopropoxy benzene guanidine (IBG) have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Clostridium perfringens. Studies indicate that IBG disrupts bacterial cell membranes, leading to increased permeability and reduced intracellular ATP levels, which is critical for bacterial survival .

Case Study: Antibacterial Activity

- A study evaluated the pharmacokinetics and pharmacodynamics of IBG in broilers infected with C. perfringens. The minimum inhibitory concentration (MIC) ranged from 0.5 to 32 mg/L, with effective dosages calculated for therapeutic use . This highlights the potential of this compound derivatives in veterinary medicine.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile building block in the creation of new chemical entities .

Applications in Synthesis

- Used in the development of fine chemicals.

- Acts as a precursor for synthesizing agrochemicals and specialty chemicals.

Material Science

The compound contributes to advancements in material science by being part of formulations that enhance the properties of polymers. This compound can improve thermal stability and mechanical strength in polymeric materials .

Material Properties

- Enhances durability and resistance to environmental factors.

- Used in creating advanced composites for industrial applications.

Cosmetic Industry

In cosmetics, this compound is incorporated into formulations due to its beneficial properties such as improved skin absorption and stability of active ingredients. It helps in enhancing the texture and performance of cosmetic products .

Flavor and Fragrance Industry

This compound is also utilized in the synthesis of aromatic compounds, contributing desirable scents and flavors to various products. Its application in this sector underscores its versatility beyond traditional chemical uses .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Effective against S. aureus and C. perfringens |

| Organic Synthesis | Reagent for complex molecule formation | Versatile building block in organic chemistry |

| Material Science | Enhances polymer properties | Improves thermal stability and mechanical strength |

| Cosmetic Industry | Improves skin absorption | Enhances texture and performance |

| Flavor & Fragrance | Synthesis of aromatic compounds | Adds desirable scents to products |

Mecanismo De Acción

The mechanism of action of isopropoxybenzene involves its interaction with various molecular targets and pathways. For example, this compound guanidine, a derivative, exhibits antibacterial activity by binding to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and dissipation of proton motive force . This results in the accumulation of intracellular ATP and increased bacterial outer membrane permeability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Alkoxybenzenes

Anisole (Methoxybenzene)

- Structure : Methoxy (-OCH₃) substituent.

- Metabolism : Primarily undergoes o-hydroxylation under microsomal catalysis. Oxygen concentration significantly influences reaction rates, plateauing at higher concentrations .

- Applications : Used as a solvent and precursor in organic synthesis.

Phenetole (Ethoxybenzene)

- Structure : Ethoxy (-OCH₂CH₃) substituent.

- Metabolism : Similar to anisole but with slower hydroxylation rates due to steric hindrance from the ethyl group .

- Interactions : Less effective in forming C–H…π interactions compared to isopropoxybenzene due to smaller hydrophobic bulk.

This compound

- Hydrophobic Interactions : The bulky isopropoxy group creates a stronger hydrophobic environment, enabling insertion between enzyme residues (e.g., Leu 60C and Trp 69C in A. suum QFR) .

- C–H…π Bonding : The methine (CH) group of this compound forms a 3.3 Å C–H…π interaction with Trp 69C in A. suum QFR, enhanced by a partial positive charge on the methine . In contrast, the methyl group interacts with Trp 35C in porcine SQR, leading to weaker binding (IC₅₀ = 45.9 μM vs. 0.058 μM for A. suum QFR) .

Alkylbenzenes

Isopropylbenzene (Cumene)

- Structure : Isopropyl (-CH(CH₃)₂) substituent.

- Oxidation : Undergoes benzylic hydrogen abstraction, yielding products distinct from this compound due to the absence of an oxygen atom .

- Applications: Industrial precursor in phenol and acetone production.

Dodecylbenzene

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

*IC₅₀ values specific to enzyme inhibition.

Mechanistic Insights

- Charge Effects: Replacement of the isopropoxy methine with a dimethylaminomethyl group (partial negative charge) reduces binding affinity 59-fold in A. suum QFR due to repulsion with Trp 69C .

- Metabolic Pathways : this compound undergoes hydroxylation on the benzene ring in rat liver microsomes, producing metabolites like M6 (m/z 398.2172) .

Actividad Biológica

Isopropoxybenzene, also known as isopropyl phenyl ether, is an organic compound with diverse applications in the chemical and pharmaceutical industries. Its biological activity, particularly in antibacterial contexts, has garnered attention in recent research. This article reviews the pharmacological properties of this compound and its derivatives, focusing on their antibacterial effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a propoxy group attached to a benzene ring. This structure allows it to interact with biological membranes, making it a candidate for antibacterial activity. Recent studies have explored its derivative, isopropoxy benzene guanidine (IBG), which exhibits significant antibacterial properties against various pathogens.

The antibacterial activity of IBG has been primarily attributed to its ability to disrupt bacterial cell membranes. The following mechanisms have been identified:

- Membrane Disruption : IBG binds to phospholipids in the bacterial membrane, leading to increased permeability and eventual cell lysis. Studies have shown that IBG can significantly dissipate the membrane potential () and disrupt the proton motive force (PMF), crucial for ATP synthesis in bacteria .

- Intracellular ATP Depletion : The treatment with IBG results in a marked decrease in intracellular ATP levels while increasing extracellular ATP levels, indicating cellular damage and compromised energy metabolism .

- Bactericidal Concentrations : The minimum inhibitory concentration (MIC) for IBG against various pathogens has been reported between 0.5–2 μg/mL, demonstrating its potency .

Case Studies

Several studies illustrate the effectiveness of IBG against different bacterial strains:

- Staphylococcus aureus : IBG has shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies indicated that IBG could effectively treat invasive MRSA infections by disrupting cell membrane integrity .

- Riemerella anatipestifer : In a pericarditis model, IBG significantly reduced bacterial loads when used alone or in combination with gentamicin. The study highlighted its low probability of developing resistance compared to traditional antibiotics .

- Enterococcus spp. : Research demonstrated that IBG effectively disrupts the cell membrane potential of Enterococci, making it a promising candidate for treating infections caused by multidrug-resistant strains .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Q & A

Q. What are the key experimental considerations for synthesizing isopropoxybenzene with high purity?

Methodological Answer:

- Use Williamson ether synthesis, ensuring stoichiometric control of sodium isopropoxide and bromobenzene.

- Monitor reaction temperature (typically 60–80°C) to avoid side reactions like elimination or over-alkylation .

- Purify via fractional distillation or column chromatography, verifying purity through GC-MS or HPLC (>99% purity threshold) .

Q. How can researchers characterize this compound’s molecular structure reliably?

Methodological Answer:

Q. What solvent systems are optimal for studying this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Control steric effects by comparing reactivity with bulkier electrophiles (e.g., tert-butyl vs. methyl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in this compound’s reaction mechanism studies?

Methodological Answer:

Q. What strategies address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

Q. How should researchers design experiments to study this compound’s role in supramolecular assemblies?

Methodological Answer:

- Employ PICO framework:

Q. What statistical approaches are suitable for analyzing this compound’s catalytic efficiency in cross-coupling reactions?

Methodological Answer:

- Use multivariate analysis (ANOVA) to isolate variables (e.g., catalyst loading, temperature).

- Apply Bayesian inference to model uncertainty in low-yield reactions .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound-based kinetic studies?

Methodological Answer:

Q. What steps mitigate bias when interpreting this compound’s environmental degradation data?

Methodological Answer:

- Use blinded analysis: Separate data collection and interpretation teams.

- Apply negative control experiments to identify artifacts (e.g., photolytic byproducts) .

Interdisciplinary Applications

Q. How does this compound’s electronic structure influence its performance in organic electronics?

Methodological Answer:

- Measure HOMO/LUMO levels via cyclic voltammetry.

- Correlate with charge-carrier mobility using field-effect transistor (FET) configurations .

Q. What protocols validate this compound’s use as a ligand in coordination chemistry?

Methodological Answer:

- Perform X-ray absorption spectroscopy (XAS) to confirm metal-ligand bonding.

- Compare stability constants (log K) with analogous ligands (e.g., methoxybenzene) .

Ethical & Literature Review Considerations

Q. How to address ethical gaps in studies involving this compound’s toxicity profiling?

Methodological Answer:

Q. What systematic review frameworks identify knowledge gaps in this compound’s applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.